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Compound of Interest

Compound Name: Tesirine intermediate-1

Cat. No.: B8262525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of "Tesirine intermediate-
1," a critical component in the convergent synthesis of Tesirine (SG3249), a potent

pyrrolobenzodiazepine (PBD) dimer payload for antibody-drug conjugates (ADCs). The

synthesis is based on the methodologies reported in the development and scale-up of Tesirine,

focusing on a robust and scalable approach.

Overview of the Synthetic Strategy
The synthesis of Tesirine employs a convergent strategy, which involves the parallel

preparation of two key monomeric pyrrolobenzodiazepine (PBD) units, followed by their late-

stage coupling. "Tesirine intermediate-1" (CAS 1430738-05-8) constitutes the C- and D-ring

building block of the PBD core, functionalized for subsequent elaboration into the final payload.

The overall workflow for the formation of the core structure of "Tesirine intermediate-1"

involves the coupling of a protected proline derivative with a substituted aromatic ring, followed

by cyclization to form the characteristic seven-membered diazepine ring.

Experimental Protocols
The following section details the key experimental steps for the synthesis of "Tesirine
intermediate-1" and its precursors.
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Synthesis of the Aromatic Precursor (Acid 5)
The synthesis commences with the controlled nitration of benzylvanillin to yield intermediate 2.

This is followed by a protecting group exchange at the phenolic position, where a

triisopropylsilyl (TIPS) group is introduced for its stability across a range of acidic and basic

conditions. The resulting benzaldehyde 4 undergoes a clean and efficient Pinnick oxidation to

afford the carboxylic acid 5.[1]

Step 1: Nitration of Benzylvanillin (to Intermediate 2)

Reactants: Benzylvanillin, Nitrating agent (e.g., nitric acid).

Solvent: Acetic acid or other suitable solvent.

Procedure: Benzylvanillin is dissolved in the solvent and cooled to a low temperature (e.g.,

0-5 °C). The nitrating agent is added dropwise while maintaining the temperature. The

reaction is stirred until completion, as monitored by TLC or HPLC. The product is isolated by

pouring the reaction mixture into ice-water and collecting the precipitate.

Purification: Recrystallization from a suitable solvent system.

Step 2: Protecting Group Exchange (to Intermediate 4)

Reactants: Intermediate 2, TIPS-Cl (Triisopropylsilyl chloride).

Base: Imidazole or other suitable base.

Solvent: Dichloromethane (DCM) or other aprotic solvent.

Procedure: Intermediate 2 is dissolved in the solvent, and the base is added. TIPS-Cl is then

added, and the reaction is stirred at room temperature until completion. The reaction is

quenched, and the product is extracted and purified.

Purification: Column chromatography.

Step 3: Pinnick Oxidation (to Acid 5)
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Reactants: Benzaldehyde 4, Sodium chlorite (NaClO2), a scavenger (e.g., 2-methyl-2-

butene).

Solvent: A mixture of t-butanol and water.

Procedure: The aldehyde is dissolved in the solvent mixture. Sodium chlorite and the

scavenger are added, and the reaction is stirred at room temperature. The reaction is

monitored for the disappearance of the starting material. The product is isolated by

extraction.

Purification: The crude acid is often used directly in the next step or can be purified by

crystallization.

Synthesis of the Proline Derivative (Hydroxyproline
derivative 6)
The proline-based building block is prepared from commercially available starting materials,

involving protection of the amine and functionalization of the hydroxyl group.

Amide Bond Formation and Subsequent Oxidation (to
Aldehyde)
The aromatic acid 5 is coupled with the hydroxyproline derivative 6 using standard peptide

coupling reagents to form the amide 7. The alcohol in 7 is then oxidized to the corresponding

aldehyde.

Step 4: Amide Coupling (to Alcohol 7)

Reactants: Acid 5, Hydroxyproline derivative 6, Coupling agents (e.g., EDCI, HOBt).

Base: Diisopropylethylamine (DIPEA) or other non-nucleophilic base.

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

Procedure: The acid and hydroxyproline derivative are dissolved in the solvent, followed by

the addition of the coupling agents and base. The reaction is stirred at room temperature

until completion. The product is isolated by aqueous workup and extraction.
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Purification: Column chromatography.

Step 5: Oxidation of Alcohol (to form the precursor to Tesirine intermediate-1)

Reactants: Alcohol 7, Oxidizing agent (e.g., TEMPO/TCCA combination).

Solvent: Dichloromethane (DCM).

Procedure: The alcohol is dissolved in the solvent and cooled. The oxidizing agents are

added, and the reaction is stirred until the starting material is consumed. The reaction is

quenched, and the product is isolated.

Purification: Column chromatography. The resulting aldehyde is a direct precursor to

"Tesirine intermediate-1". The final step to obtain "Tesirine intermediate-1" involves the

protection of the resulting aldehyde, which is not explicitly detailed in the initial search results

but is a standard synthetic transformation.

Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the precursors to

"Tesirine intermediate-1". The overall yield for the multi-step synthesis of Tesirine is reported

to be 0.54% from benzylvanillin over 30 steps in the initial lab-scale synthesis.[1] A later scale-

up effort improved the overall yield to 2.2% over 34 steps.

Step Product Reagents Yield (%) Purity (%) Reference

Amide Bond

Formation
Alcohol 7

Acid 5,

Hydroxyprolin

e derivative

6, EDCI

~80-90 >95 [1]

Williamson

Ether

Chemistry

(Dimerization

)

Dimer 24

Monomer 21,

Iodopentane,

K2CO3

86 >95 [1]
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Note: Specific yield and purity for the synthesis of "Tesirine intermediate-1" itself are not

explicitly detailed in the provided search results, as it is part of a multi-step sequence. The

yields provided are for key related steps in the overall synthesis of Tesirine.

Visualizations
Synthetic Workflow for the Aromatic Precursor
The following diagram illustrates the synthetic workflow for the preparation of the key aromatic

acid precursor.
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Caption: Synthetic route to the aromatic acid precursor.

Convergent Synthesis Logic
This diagram illustrates the logic of the convergent synthesis approach for Tesirine, highlighting

the role of "Tesirine intermediate-1".
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Caption: Convergent synthesis strategy for Tesirine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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